N-(3-hydroxy-3-phenylpropyl)benzofuran-2-carboxamide
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Description
“N-(3-hydroxy-3-phenylpropyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
Benzofuran is a heterocyclic compound that can be found naturally in plants and can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .Chemical Reactions Analysis
Benzofuran compounds have been developed that have solved some of the problems posed; for example, improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . Benzofuran and its derivatives have attracted much attention owing to their biological activities .Future Directions
Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds . Therefore, there is a need to collect the latest information in this promising area . This will guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .
Mechanism of Action
Target of Action
The primary target of N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide is Carboxypeptidase B . Carboxypeptidase B is an enzyme involved in the final stages of protein digestion, specifically the hydrolysis of the C-terminal amino acid residues .
Mode of Action
This interaction could potentially alter the enzyme’s ability to hydrolyze C-terminal amino acid residues, thereby affecting protein digestion .
Biochemical Pathways
The biochemical pathways affected by N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide are likely related to protein digestion, given the role of its target, Carboxypeptidase B . The compound’s interaction with Carboxypeptidase B could potentially disrupt the normal function of this enzyme, leading to alterations in the downstream effects of protein digestion .
Result of Action
The molecular and cellular effects of N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide’s action are likely to be related to its impact on Carboxypeptidase B and, consequently, protein digestion . By modulating the activity of Carboxypeptidase B, this compound could potentially affect the breakdown and absorption of proteins at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide. For instance, changes in pH or temperature could potentially affect the compound’s stability or its interaction with Carboxypeptidase B .
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-15(13-6-2-1-3-7-13)10-11-19-18(21)17-12-14-8-4-5-9-16(14)22-17/h1-9,12,15,20H,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJCXXKWQQCNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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